13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Oxobicyclo[641]trideca-5,9-diene-2-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the oxo and carbonitrile groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile can be compared with other similar compounds, such as:
13-Oxabicyclo[10.1.0]trideca-4,8-diene: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
8-Oxobicyclo[13.2.2]nonadeca-1(17),15,18-triene-7-carbonitrile: This compound has a larger bicyclic structure and different functional groups. The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
91734-53-1 |
---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
13-oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile |
InChI |
InChI=1S/C14H17NO/c15-10-12-8-3-1-2-6-11-7-4-5-9-13(12)14(11)16/h1-2,4,7,11-13H,3,5-6,8-9H2 |
InChI-Schlüssel |
GVDUGOZLJSBFQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2CCC=CC(C2=O)CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.